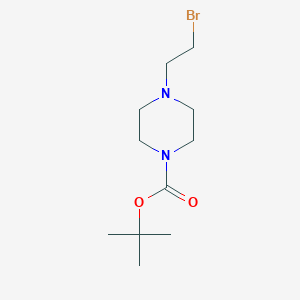

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSFZKCIZFXAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580145 | |

| Record name | tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655225-01-7 | |

| Record name | tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (CAS 655225-01-7)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, CAS 655225-01-7. It is a key bifunctional building block used extensively in medicinal chemistry and drug development. This guide covers its physicochemical properties, plausible synthetic routes, analytical characterization, applications—notably as a PROTAC linker and an intermediate in the synthesis of kinase inhibitors—and detailed safety and handling protocols. The information is compiled from supplier data sheets and relevant chemical literature to serve as a valuable resource for laboratory and development professionals.

Core Properties and Specifications

This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a reactive bromoethyl group on the other.[1] This structure makes it an ideal scaffold in organic synthesis.[1] It is typically supplied as a white to off-white solid and requires refrigerated storage to maintain stability.[2]

Physicochemical and General Properties

The compound's key properties are summarized in the table below, compiled from various chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 655225-01-7 | [2][3][4] |

| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [2][3] |

| Molecular Weight | 293.20 - 293.21 g/mol | [1][2][3] |

| Physical Form | Solid, White to off-white | [2] |

| Purity | ≥96%, with specific batches up to 98.83% (GC) | [1][2] |

| Boiling Point | 331.5 ± 37.0 °C at 760 mmHg (Predicted) | [5] |

| Storage Temperature | Store in freezer, under -20°C; Sealed in dry conditions | [2][6] |

| Shipping | Typically shipped in a cold pack | |

| Topological Polar Surface Area (TPSA) | 32.78 Ų | [7] |

| LogP (iLOGP) | 3.38 (Predicted) | [7] |

Chemical Identifiers

For unambiguous identification and use in computational chemistry, the following identifiers are provided.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate | |

| InChI | 1S/C11H21BrN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |

| InChIKey | IWSFZKCIZFXAFT-UHFFFAOYSA-N | [7] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CCBr)CC1 | [1] |

| MDL Number | MFCD07367890 | [7] |

Synthesis and Characterization Protocols

While specific proprietary synthesis methods may vary by manufacturer, a plausible and standard laboratory protocol can be derived from fundamental organic chemistry principles, such as the nucleophilic substitution reaction between N-Boc-piperazine and an excess of a two-carbon electrophile like 1,2-dibromoethane.

Plausible Synthesis Protocol

Reaction: Alkylation of tert-butyl piperazine-1-carboxylate with 1,2-dibromoethane.

Reagents & Materials:

-

tert-Butyl piperazine-1-carboxylate

-

1,2-dibromoethane (used in excess)

-

A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN) or Tetrahydrofuran (THF))

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Methodology:

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add the non-nucleophilic base (e.g., Et₃N, 1.5 eq).

-

Addition of Electrophile: Add 1,2-dibromoethane (3.0-5.0 eq) dropwise to the stirred solution at room temperature. Using a significant excess of the dibromoalkane minimizes the formation of the dimeric piperazine byproduct.

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess solvent and 1,2-dibromoethane.

-

Extraction: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure this compound.

Characterization Protocols

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The ¹H NMR would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the piperazine ring protons (multiplets), and the bromoethyl group protons (triplets).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, typically observing the [M+H]⁺ ion.

-

Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the final compound, with results often exceeding 97-98%.[2][3]

The diagram below outlines a typical workflow for the synthesis and purification of the title compound.

Caption: Workflow for Synthesis and Purification.

Applications in Drug Development

The compound's utility stems from its bifunctional nature. The Boc-protected nitrogen is stable under many reaction conditions but can be easily deprotected, while the bromoethyl group serves as a versatile electrophile for nucleophilic substitution reactions.[1]

PROTAC Linker Synthesis

This compound is explicitly identified as a PROTAC (Proteolysis Targeting Chimera) linker.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The piperazine core is a common component in linkers that connect the target-binding ligand and the E3 ligase-binding ligand, providing favorable physicochemical properties.

Intermediate for Kinase Inhibitors

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound is a valuable intermediate for synthesizing more complex molecules, including kinase inhibitors.[9] For example, it is a key building block for synthesizing inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Bruton's Tyrosine Kinase (BTK), such as Ibrutinib.[9] These kinases are critical targets in oncology and immunology.

The following diagram illustrates the logical role of this compound in the drug discovery pipeline.

Caption: Role as an Intermediate in Drug Discovery.

Safety and Handling

This compound is classified as hazardous and requires careful handling by trained personnel in a laboratory setting.[5] It is intended for research use only and has not been validated for medical applications.[2][5]

GHS Hazard Classification

The compound's GHS classification indicates it is harmful and an irritant.

| Hazard Class | Category | Code | Description |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

Recommended Handling and PPE Protocol

A strict safety protocol must be followed when handling this material. The following workflow outlines the essential steps for safe handling.

References

- 1. CAS 655225-01-7: tert-butyl 4-(2-bromoethyl)piperazine-1-c… [cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. capotchem.com [capotchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. 655225-01-7 | this compound | Bromides | Ambeed.com [ambeed.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a crucial building block in modern medicinal chemistry and drug discovery.

Core Properties

This compound, also known as Boc-piperazine bromoethyl, is a bifunctional molecule featuring a Boc-protected piperazine for controlled reactivity and a bromoethyl group for subsequent chemical modifications. This unique structure makes it an invaluable reagent, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | This compound | |

| Synonyms | Boc-piperazine bromoethyl, 1-Boc-4-(2-bromoethyl)piperazine | |

| CAS Number | 655225-01-7 | [2] |

| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [2] |

| Molecular Weight | 293.21 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | |

| Boiling Point | 331.5 ± 37.0 °C at 760 mmHg | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

| Solubility | Soluble in organic solvents such as Dichloromethane and Dimethylformamide. |

Spectral Data

Consistent with its structure, the spectral data for this compound is well-defined. While specific peak values can vary slightly based on the solvent and instrument used, representative data is provided below.

| Spectrum | Description |

| ¹H NMR | The proton NMR spectrum is consistent with the molecular structure. |

| ¹³C NMR | The carbon NMR spectrum confirms the presence of all 11 carbon atoms in their expected chemical environments. |

| Mass Spec. | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. |

Stability and Reactivity

This compound is stable under recommended storage conditions.[3] The primary reactive sites are the secondary amine of the piperazine ring (after deprotection of the Boc group) and the electrophilic bromoethyl group, which readily undergoes nucleophilic substitution reactions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound.

Synthesis of this compound

A common synthetic route involves the reaction of 1-Boc-piperazine with 1,2-dibromoethane.

Materials:

-

1-Boc-piperazine

-

1,2-dibromoethane

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or other suitable solvent

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 1-Boc-piperazine (1 equivalent) and DIPEA (1 equivalent) in the chosen solvent.

-

Add an excess of 1,2-dibromoethane to the solution.

-

Stir the reaction mixture at room temperature or gentle heating for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

General Protocol for Alkylation Reaction

This protocol outlines the use of this compound to alkylate a nucleophilic substrate, a common step in the synthesis of PROTACs and other drug candidates.

Materials:

-

This compound

-

Nucleophilic substrate (e.g., a phenol, amine, or thiol)

-

A suitable base (e.g., potassium carbonate, cesium carbonate, or DIPEA)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

-

To a solution of the nucleophilic substrate (1 equivalent) in the chosen solvent, add the base (1-2 equivalents).

-

Add this compound (1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Applications in Drug Discovery and Chemical Biology

The primary application of this compound is as a versatile linker in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4] The piperazine moiety in the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.[][6]

The bromoethyl group allows for the covalent attachment of this linker to a ligand for the target protein of interest, while the Boc-protected piperazine can be deprotected to reveal a secondary amine for subsequent coupling to an E3 ligase ligand.[] This modular approach is a cornerstone of modern PROTAC design and synthesis.

Beyond PROTACs, the piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including effects on the central nervous system.[3][7][8] The ability to introduce the Boc-piperazine-ethyl moiety onto various molecular scaffolds makes this reagent a valuable tool for generating compound libraries for drug screening.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a molecule using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. medchemexpress.com [medchemexpress.com]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key bifunctional linker used in the development of targeted protein degraders. The document outlines its chemical properties, a generalized synthesis protocol, and its application in the formation of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis and drug design.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [1][2] |

| Molecular Weight | 293.21 g/mol | [1][2][3] |

| CAS Number | 655225-01-7 | [1][2][3] |

| Synonyms | tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate | |

| Physical Form | Solid | |

| Purity | ≥97% | [2] |

| Storage Conditions | Store at -20°C, sealed and dry. | [1][2][3] |

Application in PROTAC Synthesis

This compound is primarily utilized as a bifunctional linker in the synthesis of PROTACs.[1][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][3] The piperazine moiety and the bromoethyl group of this compound provide reactive sites for conjugation with a ligand for the target protein and a ligand for an E3 ligase, respectively.

The logical workflow for the utilization of this linker in PROTAC development is illustrated in the diagram below.

Caption: Logical workflow for PROTAC synthesis and action.

Experimental Protocols

Disclaimer: This is a generalized protocol and has not been specifically validated for the synthesis of this compound in the provided search results. Optimization may be required.

Reaction: Nucleophilic substitution of a bromine atom on an ethyl group by the secondary amine of a Boc-protected piperazine.

Materials:

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

1,2-Dibromoethane

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (ACN))

-

A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperazine (1 equivalent) and the base (2-3 equivalents) in the chosen anhydrous solvent.

-

Addition of Reagent: To the stirred solution, add 1,2-dibromoethane (typically in excess, e.g., 1.5-2 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60°C) overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add a saturated solution of sodium bicarbonate to quench the reaction.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the final product, this compound.

The chemical logic for this synthesis is depicted in the following pathway diagram.

Caption: Generalized synthesis pathway for the target compound.

References

Structure elucidation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of this compound. This compound is a valuable intermediate in medicinal chemistry, often utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex pharmaceutical agents.[1] Accurate structural confirmation is critical for its application in drug development.

Compound Identity:

| Parameter | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 655225-01-7 | [2][3] |

| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [2][3] |

| Molecular Weight | 293.21 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥97% | [3] |

Spectroscopic Data Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.46 | t | 4H | 5.2 | -N-CH₂ -CH₂-N(Boc)- |

| 3.40 | t | 2H | 7.6 | Br-CH₂ -CH₂-N- |

| 2.75 | t | 2H | 7.6 | Br-CH₂-CH₂ -N- |

| 2.45 | t | 4H | 5.2 | -CH₂ -N(Boc)-CH₂ - |

| 1.46 | s | 9H | - | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 154.7 | C =O (Carbamate) |

| 79.6 | -C (CH₃)₃ |

| 57.5 | Br-CH₂-C H₂-N- |

| 53.1 | -C H₂-N(Boc)-C H₂- |

| 44.0 (approx.) | -N-C H₂-CH₂-N(Boc)- |

| 31.0 | Br-C H₂-CH₂-N- |

| 28.4 | -C(C H₃)₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for this analysis. A key feature is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50:50).[4] This results in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[5]

Table 3: Mass Spectrometry Data (GC-MS with EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 294 | ~50 | [M+H]⁺ with ⁸¹Br |

| 292 | ~50 | [M+H]⁺ with ⁷⁹Br |

| 238/236 | Moderate | [M - C₄H₈]⁺ |

| 215/213 | Moderate | [M - C₄H₉O₂]⁺ |

| 185 | High | [M - Br-CH₂-CH₂]⁺ |

| 157 | High | [Boc-N]⁺ fragment |

| 57 | Base Peak | [C₄H₉]⁺ (tert-butyl) |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2820 | Strong | C-H stretching (alkyl) |

| 1695 | Strong | C=O stretching (carbamate) |

| 1420 | Medium | C-N stretching |

| 1170 | Strong | C-O stretching (ester) |

| 650 | Medium | C-Br stretching |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

-

Instrument Setup :

-

Place the 5 mm NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[6]

-

-

¹H NMR Acquisition :

-

Spectrometer : 400 MHz

-

Pulse Sequence : Standard single 90° pulse.

-

Spectral Width : 0-12 ppm.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Spectrometer : 100 MHz

-

Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width : 0-200 ppm.

-

Number of Scans : 1024 or more scans due to the low natural abundance of ¹³C.[6]

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as methanol or ethyl acetate.[6]

-

Gas Chromatography (GC) Conditions :

-

Injector Temperature : 250°C.[6]

-

Column : Use a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Program : Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min.

-

-

Mass Spectrometry (MS) Conditions :

IR Spectroscopy Protocol (FTIR-ATR)

-

Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition :

-

Spectrometer : Fourier-Transform Infrared (FTIR) Spectrometer.

-

Accessory : ATR.

-

Scan Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : Average 16-32 scans for a high-quality spectrum.

-

Background : Collect a background spectrum of the clean ATR crystal before analyzing the sample.

-

Visualizations

Diagrams illustrating the structure elucidation workflow and spectroscopic correlations are provided below.

Caption: Workflow for the structure elucidation of the target compound.

Caption: Structure with key predicted ¹H and ¹³C NMR chemical shifts.

References

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

Identity of C11H21BrN2O2 Piperazine Derivative Required for Technical Guide

A definitive IUPAC name and chemical structure for a piperazine derivative with the molecular formula C11H21BrN2O2 could not be determined based on the information provided. The creation of an in-depth technical guide hinges on the precise identification of the compound .

The molecular formula C11H21BrN2O2 can represent numerous constitutional isomers and stereoisomers. Each of these unique chemical structures would possess distinct physicochemical properties, pharmacological activities, and metabolic pathways. Consequently, experimental data and signaling pathway involvement would be specific to each isomer.

To proceed with the development of the requested technical whitepaper for researchers, scientists, and drug development professionals, a more specific identifier for the molecule of interest is necessary. Any of the following would be sufficient to uniquely identify the compound:

-

Full IUPAC Name: The systematic name that describes the exact chemical structure.

-

CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

-

Chemical Structure: A diagram of the molecule.

-

SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for the structure of a chemical species.

-

InChI (International Chemical Identifier) String: A textual identifier for chemical substances.

Upon receiving a specific identifier, a comprehensive technical guide can be compiled, including the requested quantitative data tables, detailed experimental protocols, and Graphviz diagrams illustrating relevant biological pathways or experimental workflows.

Commercial availability of tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate

An In-Depth Technical Guide to the Commercial Availability and Application of tert-Butyl 4-(2-bromoethyl)-1-piperazinecarboxylate

Introduction

tert-Butyl 4-(2-bromoethyl)-1-piperazinecarboxylate (CAS No. 655225-01-7) is a bifunctional organic compound featuring a Boc-protected piperazine moiety and a bromoethyl group. This structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are an emerging class of therapeutic agents that utilize the ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this key chemical intermediate for researchers, scientists, and drug development professionals.

Commercial Availability

A variety of chemical suppliers offer tert-Butyl 4-(2-bromoethyl)-1-piperazinecarboxylate, typically for research and development purposes.[4] Purity levels are generally high, with most suppliers providing the compound at 97% purity or greater. The compound is a solid and requires cold storage, typically in a freezer at or below -20°C, to ensure stability.[5][6]

| Supplier | Purity | CAS Number | Notes |

| Sigma-Aldrich | 97% | 655225-01-7 | Shipped in a cold pack for transport.[5] |

| ChemScene | ≥97% | 655225-01-7 | Storage recommended at -20°C.[6] |

| MedChemExpress | ≥97% | 655225-01-7 | Used as a PROTAC linker.[1] |

| BLDpharm | - | 655225-01-7 | Requires cold-chain transportation.[7] |

| Clinivex | - | 655225-01-7 | Stated as a useful research chemical.[4] |

| FUJIFILM Wako | - | 655225-01-7 | For research use.[8] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate is typically achieved through the N-alkylation of Boc-piperazine with an excess of a two-carbon electrophile containing a bromine atom.

Experimental Protocol: Synthesis via N-alkylation

A common synthetic route involves the reaction of tert-butyl piperazine-1-carboxylate with 1,2-dibromoethane in the presence of a non-nucleophilic base.

Materials:

-

tert-Butyl piperazine-1-carboxylate (1 equivalent)

-

1,2-dibromoethane (excess, e.g., 10 equivalents or used as solvent)

-

N,N-Diisopropylethylamine (DIPEA) (1 equivalent)

-

Argon or Nitrogen atmosphere

-

Dichloromethane (for chromatography)

-

Methanol (for chromatography)

-

Silica gel for column chromatography

Procedure:

-

A mixture of tert-butyl piperazine-1-carboxylate (1.0 eq), 1,2-dibromoethane (used in excess), and DIPEA (1.0 eq) is prepared in a reaction vessel.

-

The mixture is stirred under an inert argon atmosphere at approximately 30°C for 72 hours.

-

The progress of the reaction is monitored by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the excess solvent (1,2-dibromoethane) is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel. A typical eluent system is a gradient of 1-2% methanol in dichloromethane.

-

Fractions containing the desired product are combined and concentrated under reduced pressure to afford tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate.

Applications in Drug Discovery

The primary application of tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate is as a versatile linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The piperazine ring can improve the rigidity and solubility of the linker, which are critical pharmacokinetic properties.[9]

The logical workflow of a PROTAC is as follows:

-

Binding: The PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase.

-

Ternary Complex Formation: This binding event forms a ternary complex (POI-PROTAC-E3 Ligase).

-

Ubiquitination: The E3 ligase transfers ubiquitin molecules to the target protein.

-

Recognition & Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is released and can induce further degradation cycles.

Role in Modulating Signaling Pathways

While tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate is a building block, the piperazine core it contains is a well-established pharmacophore found in numerous drugs that modulate key cellular signaling pathways.[10] Piperazine derivatives have been shown to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[11] Their incorporation into drugs often aims to influence neurotransmitter systems and kinase signaling cascades.[10][12]

Common pathways influenced by drugs containing the piperazine motif include:

-

Neurotransmitter Signaling: Many piperazine-containing drugs act as agonists or antagonists at serotonin and dopamine receptors, thereby modulating signaling pathways implicated in psychiatric disorders.[10][13]

-

Kinase Signaling Cascades: Certain piperazine derivatives can inhibit protein kinases, such as those in the Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial for cell proliferation and survival and are often dysregulated in cancer.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC | BroadPharm [broadpharm.com]

- 3. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. theclinivex.com [theclinivex.com]

- 5. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | 655225-01-7 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 655225-01-7|this compound|BLD Pharm [bldpharm.com]

- 8. 655225-01-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Characteristics of tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate, commonly referred to as Boc-protected bromoethylpiperazine, is a key bifunctional building block in modern medicinal chemistry. Its structure incorporates a piperazine ring, a versatile scaffold known to enhance the pharmacokinetic properties of drug candidates, protected at one nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized at the other with a bromoethyl chain. This arrangement makes it an invaluable linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand with an E3 ubiquitin ligase ligand. The Boc protecting group ensures chemoselectivity in sequential synthetic steps, while the bromoethyl group provides a reactive handle for nucleophilic substitution, enabling the facile covalent attachment to other molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, supported by experimental protocols and safety information.

Core Chemical and Physical Properties

This compound is typically a white to off-white solid, and its stability is maintained when stored in a dry, refrigerated environment, ideally under -20°C.[1][2] The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 655225-01-7 | [2] |

| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [2] |

| Molecular Weight | 293.21 g/mol | [3] |

| Physical Form | White to off-white solid | [2][3] |

| Purity | ≥97% (typically ~98.8%) | [2][3] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [3] |

Spectroscopic Data

| ¹H NMR (Anticipated) | ¹³C NMR (Anticipated) |

| A singlet around 1.46 ppm corresponding to the nine protons of the tert-butyl group. | A peak around 28.5 ppm for the methyl carbons of the tert-butyl group. |

| A triplet around 2.7-2.8 ppm for the two protons of the -CH₂-Br group. | A peak around 33-34 ppm for the carbon of the -CH₂-Br group. |

| A triplet around 3.4-3.5 ppm for the two protons of the -N-CH₂-CH₂-Br group. | Peaks in the range of 43-46 ppm for the two piperazine ring carbons adjacent to the Boc-protected nitrogen. |

| Broad signals in the range of 2.4-2.6 ppm and 3.3-3.5 ppm for the eight protons of the piperazine ring. | Peaks in the range of 52-54 ppm for the two piperazine ring carbons adjacent to the ethyl-substituted nitrogen. |

| A peak around 59-60 ppm for the carbon of the -N-CH₂- group. | |

| A peak around 80 ppm for the quaternary carbon of the tert-butyl group. | |

| A peak around 154-155 ppm for the carbonyl carbon of the Boc group. |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the N-alkylation of 1-Boc-piperazine. The Boc group deactivates one of the piperazine nitrogens, allowing for selective mono-alkylation at the unprotected secondary amine.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Boc-piperazine

-

1,2-Dibromoethane

-

A suitable base (e.g., potassium carbonate or triethylamine)

-

Anhydrous aprotic solvent (e.g., acetonitrile or tetrahydrofuran)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-Boc-piperazine (1.0 equivalent) and the base (2.0 equivalents) in the anhydrous solvent.

-

Add 1,2-dibromoethane (a large excess, e.g., 5-10 equivalents, which can also serve as the solvent in some protocols) to the stirred solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 60°C) and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to yield the desired product.

The reactivity of the resulting molecule is dominated by the bromoethyl moiety, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward attachment of this linker to molecules containing nucleophilic functional groups such as amines, thiols, or phenols.

Applications in Drug Discovery and PROTAC Technology

The primary application of this compound is as a linker in the synthesis of PROTACs.[2][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[8] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and relative orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[8]

Experimental Protocol: General Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for coupling the linker to an amine-functionalized E3 ligase ligand, followed by conjugation to a target protein ligand.

Part 1: Coupling of the Linker to an E3 Ligase Ligand

Materials:

-

Amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

-

This compound

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

-

Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and DIPEA (2.0-3.0 equivalents) in anhydrous DMF.

-

Add this compound (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.

Part 2: Deprotection and Coupling to the Target Protein Ligand

Materials:

-

Linker-E3 ligase ligand conjugate from Part 1

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent

-

Dichloromethane (DCM)

-

Carboxylic acid-functionalized target protein ligand

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

DIPEA

-

Anhydrous DMF

Procedure:

-

Dissolve the linker-E3 ligase ligand conjugate (1.0 equivalent) in DCM.

-

Add an excess of TFA (or a solution of HCl in dioxane) and stir at room temperature for 1-2 hours until the Boc deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.

-

In a separate flask, dissolve the carboxylic acid-functionalized target protein ligand (1.0 equivalent), the peptide coupling reagent (1.1 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF. Stir for 15 minutes to activate the carboxylic acid.

-

Add the deprotected linker-E3 ligase ligand conjugate (as the salt) to the activated target protein ligand solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC).

Visualizations

Synthesis of this compound

Caption: Synthesis of the target compound via N-alkylation.

General PROTAC Synthesis Workflow

Caption: A general workflow for PROTAC synthesis using the linker.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area, such as a fume hood.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[1] If inhaled, move to fresh air.[1] If swallowed, rinse mouth with water and do not induce vomiting.[1] Seek medical attention if any symptoms persist.[1]

Conclusion

This compound is a versatile and valuable reagent in contemporary drug discovery. Its pre-protected piperazine core and reactive bromoethyl arm make it an ideal linker for constructing complex molecules, most notably PROTACs. The synthetic protocols provided herein offer a foundation for its preparation and incorporation into larger molecular frameworks. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this one will undoubtedly grow, making a thorough understanding of its properties and reactivity essential for researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Deep Dive into Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: A Versatile Linker for Targeted Protein Degradation

For Research Use Only

This technical guide provides an in-depth overview of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Properties and Data

This compound is a bifunctional molecule featuring a Boc-protected piperazine and a reactive bromoethyl group. This structure allows for its sequential conjugation to a target protein ligand and an E3 ligase ligand, forming the characteristic tripartite structure of a PROTAC.

| Property | Value | Reference |

| CAS Number | 655225-01-7 | [1][2] |

| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [2] |

| Molecular Weight | 293.21 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥97% | [4] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][3] |

| Solubility | Soluble in DMSO and Methanol |

Synthesis and Reactivity

The synthesis of this compound and its derivatives typically involves nucleophilic substitution reactions. The bromoethyl group serves as an electrophile, readily reacting with nucleophiles such as amines and phenols, which are common functionalities on target protein ligands.

General Synthesis of Piperazine-containing PROTAC Linkers

Experimental Protocol: Synthesis of a Piperazine-linked Moiety

Materials:

-

1-Boc-piperazine

-

Alkyl halide (e.g., 1-bromo-2-(2-methoxyethoxy)ethane)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

-

Add the alkyl halide (1.1 eq) dropwise to the mixture.

-

Stir the reaction mixture at 80 °C for 16 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

Application in PROTAC Synthesis and Targeted Protein Degradation

This compound is a valuable tool in the field of targeted protein degradation. Its piperazine core can enhance the solubility and rigidity of the resulting PROTAC molecule, properties that are crucial for cell permeability and efficient ternary complex formation.[5]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this linker typically follows a modular approach. First, the linker is conjugated to either the E3 ligase ligand or the target protein ligand. After deprotection of the Boc group, the second ligand is attached.

Mechanism of Action of PROTACs

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6][7] The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Case Study: Targeting Estrogen Receptor and β-Catenin Signaling in Breast Cancer

A derivative of this compound, a pyrimidine-triazole-tethered compound referred to as TTP-5, has been shown to effectively bind to estrogen receptor alpha (ERα) and suppress the growth of breast cancer cells.[7] This compound was found to inhibit the proliferation of MCF-7 breast cancer cells by blocking the ERα signaling pathway.[7]

The estrogen receptor and Wnt/β-catenin signaling pathways are known to have significant crosstalk in breast cancer.[8] Activation of ERα can lead to the stabilization and nuclear translocation of β-catenin, promoting the transcription of genes involved in cell proliferation and survival.

Quantitative Data on Biological Activity

While specific DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values for PROTACs synthesized using this compound are not widely published, data from PROTACs with similar piperazine-containing linkers targeting other proteins, such as BRD4, have shown potent degradation with DC₅₀ values in the low nanomolar range.[6]

The cytotoxicity of TTP-5 has been evaluated in breast cancer cell lines.

| Cell Line | Assay | Result | Reference |

| MCF-7 | MTT Assay | Significant reduction in cell proliferation | [7] |

| MCF-7 | Colony Formation | Inhibition of colony formation | [7] |

| MCF-7 | Wound Healing | Inhibition of cell migration | [7] |

| MCF-7 | Invasion Assay | Inhibition of cell invasion | [7] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its structural features contribute to favorable physicochemical properties of the resulting protein degraders. As demonstrated by the activity of its derivatives, this linker scaffold holds significant promise for the development of novel therapeutics targeting a wide range of diseases, including cancer, by inducing the degradation of key pathological proteins. Further research into PROTACs utilizing this linker is warranted to fully explore its potential in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. lifesensors.com [lifesensors.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

Methodological & Application

Synthesis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the preparation of the alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, followed by its bromination to yield the target compound.

Data Presentation

The quantitative data for the synthesized compounds are summarized in the table below for clear comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Yield (%) | Purity (%) | 1H NMR (CDCl3, 400 MHz) |

| tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | C11H22N2O3 | 230.31 | Light yellow oil | quant. | >95% | δ 3.62 (q, J = 5.3 Hz, 2H), 3.42-3.45 (m, 4H), 2.66 (m, J = 5.3 Hz, 1H), 2.54-2.57 (m, 2H), 2.44-2.46 (m, 4H), 1.46 (s, 9H) |

| This compound | C11H21BrN2O2 | 293.21 | White to off-white solid | ~68% (expected) | >98%[1] | Consistent with structure[1] |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process, as detailed below.

Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

This procedure outlines the synthesis of the alcohol intermediate.

Materials:

-

1-(2-hydroxyethyl)piperazine

-

Di-tert-butyl dicarbonate (Boc)2O

-

Dry tetrahydrofuran (THF)

-

Dichloromethane (CH2Cl2)

-

Deionized water

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 1-(2-hydroxyethyl)piperazine (3.0 g, 23.0 mmol) in dry tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Slowly add di-tert-butyl dicarbonate (5.5 g, 25.3 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Reduce the solvent volume by half using a rotary evaporator.

-

Pour the concentrated mixture into deionized water and extract with dichloromethane (CH2Cl2).

-

Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate as a light yellow oil in quantitative yield.

Step 2: Synthesis of this compound

This protocol details the bromination of the alcohol intermediate to yield the final product. This protocol is adapted from a general procedure for the bromination of alcohols using phosphorus tribromide.[1]

Materials:

-

tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

-

Phosphorus tribromide (PBr3)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium hydrogen carbonate (NaHCO3) aqueous solution

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture (e.g., 1:10)

Procedure:

-

Dissolve tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (e.g., 1.1 g, 4.83 mmol) in dichloromethane (24 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus tribromide (e.g., 1.63 g, 6.03 mmol) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 3 hours.

-

Quench the reaction by carefully adding saturated sodium hydrogen carbonate aqueous solution (18 mL).

-

Separate the organic layer and wash it twice with water (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford this compound.

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow.

References

Application Notes and Protocols for tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the utilization of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for using a piperazine-based linker, provides a detailed, representative synthetic protocol, and includes protocols for the biological evaluation of the resulting PROTACs.

Introduction to Piperazine-Containing PROTAC Linkers

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

The incorporation of a piperazine moiety into the linker, as in this compound, offers several advantages:

-

Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.

-

Increased Rigidity: The piperazine ring introduces a degree of conformational rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex and improving binding cooperativity.

-

Metabolic Stability: The piperazine core can enhance the metabolic stability of the PROTAC by shielding adjacent chemical bonds from enzymatic degradation.

-

Synthetic Versatility: The bromoethyl functional group provides a reactive handle for straightforward alkylation of nucleophilic sites on either the POI ligand or the E3 ligase ligand, while the Boc-protected nitrogen allows for subsequent deprotection and further functionalization if required.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the following signaling pathway.

Hypothetical PROTAC Synthesis: Targeting BRD4

The following is a representative protocol for the synthesis of a hypothetical BRD4-targeting PROTAC, herein named PROTAC-X , using this compound. This protocol illustrates the general strategy for incorporating this linker.

PROTAC-X Structure: (JQ1)-(piperazine linker)-(pomalidomide)

Synthetic Workflow

Detailed Synthetic Protocol

Step 1: Synthesis of Intermediate 1 (Boc-Linker-Pomalidomide)

-

To a solution of 4-amino-pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Add a solution of this compound (1.1 eq) in anhydrous DMF.

-

Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Intermediate 1 .

Step 2: Synthesis of Intermediate 2 (H-Linker-Pomalidomide)

-

Dissolve Intermediate 1 (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine salt, Intermediate 2 , is typically used in the next step without further purification.

Step 3: Synthesis of Final PROTAC-X

-

Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Intermediate 2 (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC-X by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of PROTAC-X

Quantitative Data Summary

The following table presents hypothetical performance data for PROTAC-X in a relevant cancer cell line (e.g., MV4-11, a human leukemia cell line expressing high levels of BRD4).

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) |

| PROTAC-X | BRD4 | MV4-11 | 15 | >90 | 25 |

| JQ1 | BRD4 | MV4-11 | N/A | N/A | 150 |

| Pomalidomide | (CRBN Ligand) | MV4-11 | N/A | N/A | >10,000 |

-

DC50: Half-maximal degradation concentration.

-

Dmax: Maximum percentage of protein degradation.

-

IC50: Half-maximal inhibitory concentration for cell viability.

-

N/A: Not applicable.

Experimental Protocols

Protocol 1: Western Blot for BRD4 Degradation

This protocol details the steps to quantify the degradation of BRD4 in cells treated with PROTAC-X.

-

Cell Line: MV4-11

-

PROTAC-X stock solution (in DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Cell Seeding and Treatment:

-

Seed MV4-11 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of PROTAC-X (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Repeat the immunoblotting process for the loading control (anti-GAPDH).

-

-

Detection and Data Analysis:

-

Develop the blot using an ECL substrate and visualize the protein bands.

-

Quantify the band intensities.

-

Normalize the BRD4 band intensity to the loading control.

-

Calculate the percentage of BRD4 remaining for each concentration relative to the vehicle control.

-

Plot the percentage of protein remaining against the log of the PROTAC-X concentration to determine the DC50 and Dmax values.

-

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

-

Cell Line: MV4-11

-

PROTAC-X stock solution (in DMSO)

-

Complete cell culture medium

-

White, opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Cell Seeding:

-

Seed MV4-11 cells in a white, opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

-

-

Compound Treatment:

-

Prepare a serial dilution of PROTAC-X in complete culture medium.

-

Add the diluted compound or vehicle control to the respective wells.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Subtract the average background luminescence from all experimental readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Conclusion

This compound is a valuable building block for the synthesis of PROTACs. Its piperazine core can impart favorable physicochemical properties, while the bromoethyl group allows for straightforward conjugation to ligands for the target protein and E3 ligase. The provided protocols offer a representative framework for the synthesis and biological evaluation of PROTACs incorporating this linker, which can be adapted by researchers for their specific targets of interest.

Application of Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate in PROTAC Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is a versatile building block for the synthesis of PROTACs. The piperazine moiety is a privileged structure in medicinal chemistry, often incorporated into linkers to enhance solubility, cell permeability, and metabolic stability. The Boc-protected amine allows for controlled, sequential synthesis, while the bromoethyl group provides a reactive handle for nucleophilic substitution, enabling covalent attachment to either the POI ligand or the E3 ligase ligand. This application note provides a detailed protocol for the synthesis of a representative PROTAC using this linker to target Bromodomain-containing protein 4 (BRD4) for degradation via the von Hippel-Lindau (VHL) E3 ligase.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a multi-step sequence. The general strategy involves the initial attachment of the linker to one of the ligands, followed by deprotection and subsequent coupling with the second ligand. The order of these steps can be adapted based on the specific functional groups present on the POI and E3 ligase ligands.

Application Notes and Protocols: Alkylation with Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and potential applications for alkylation reactions utilizing tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate. This reagent is a valuable building block in medicinal chemistry for the introduction of a Boc-protected piperazinylethyl moiety onto a variety of nucleophilic substrates. The piperazine motif is a common feature in many biologically active compounds, making this reagent particularly useful in drug discovery and development.

Reaction Mechanism

The alkylation reaction with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The key steps of the mechanism are outlined below:

-

Nucleophilic Attack: A nucleophile (Nu:), typically a primary or secondary amine, a thiol, or an alcohol, attacks the electrophilic carbon atom bonded to the bromine atom. This attack occurs from the backside of the carbon-bromine bond.

-

Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group (bromide) are both partially bonded to the carbon atom.

-

Inversion of Stereochemistry: As the bromide ion departs, the carbon atom's stereochemistry is inverted (if it is a chiral center).

-

Product Formation: The final product is formed with a new carbon-nucleophile bond.

This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic proton that may be present on the nucleophile (e.g., in the case of amines or thiols), thus preventing the formation of an unreactive ammonium or sulfonium salt.

Caption: SN2 reaction mechanism for alkylation.

Experimental Protocols

The following protocols are generalized procedures for the N-alkylation of a primary or secondary amine with this compound. These should be optimized for specific substrates.

General Protocol for N-Alkylation

Materials:

-

This compound

-

Nucleophilic substrate (e.g., primary or secondary amine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF))

-

Non-nucleophilic base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA))

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard workup and purification reagents and equipment (e.g., saturated sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate, rotary evaporator, column chromatography apparatus).

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the nucleophilic substrate (1.0 eq.).

-

Dissolve the substrate in the chosen anhydrous solvent (e.g., THF).

-

Add the non-nucleophilic base (1.1 - 2.0 eq.), such as triethylamine.

-

Add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: General experimental workflow for alkylation.

Quantitative Data

The following table summarizes typical reaction conditions and yields for alkylation reactions involving piperazine derivatives, which are analogous to reactions with this compound. Yields are highly substrate-dependent.

| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| tert-Butyl bromoacetate | N-Boc-piperazine | Et3N | THF | 60 | Overnight | 79 | [1] |

| Boc2O | 1-(2-Bromophenyl)piperazine | - | Ethanol | 30 | - | 91 | [2] |

Applications in Drug Development

The this compound is a versatile reagent for introducing a piperazine linker, a common scaffold in many approved drugs. The Boc-protecting group allows for selective deprotection and further functionalization at the distal nitrogen atom of the piperazine ring. This strategy is frequently employed in the synthesis of complex molecules in drug discovery programs.

The piperazine moiety is known to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. Compounds containing the piperazine scaffold have shown a wide range of biological activities, including but not limited to:

-

Factor Xa Inhibitors: Used in the treatment of thromboembolic diseases.[1]

-

HDAC Inhibitors: Investigated as potential anticancer agents.[1]

-

CDK9 Inhibitors: Explored for their therapeutic potential in oncology.[3]

References

Application Note: 1H NMR Analysis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract